Cimoxatone Exhibits Sub-Nanomolar Affinity for MAO-A, Surpassing Toloxatone by Three Orders of Magnitude
Cimoxatone demonstrates a dramatically higher affinity for MAO-A compared to the clinically used RIMA, toloxatone. In a direct competitive inhibition assay using rat intestine MAO-A and tyramine as the substrate, cimoxatone exhibited an inhibition constant (Ki) of 3.7 nM. Under identical experimental conditions, toloxatone displayed a Ki of 3.4 µM [1].
| Evidence Dimension | MAO-A Inhibitory Affinity (Ki) against Tyramine Oxidation |
|---|---|
| Target Compound Data | Ki = 3.7 nM |
| Comparator Or Baseline | Toloxatone Ki = 3.4 µM (3,400 nM) |
| Quantified Difference | Cimoxatone is approximately 919 times more potent (lower Ki) than toloxatone. |
| Conditions | Rat intestine homogenate MAO-A; substrate: tyramine |
Why This Matters
This ~1000-fold difference in potency dictates that cimoxatone is the preferred compound for experiments requiring near-complete and robust MAO-A inhibition at low concentrations, whereas toloxatone would require much higher doses to achieve a similar effect, potentially introducing off-target activity.
- [1] Benedetti MS, Boucher T, Carlsson A, Fowler CJ. Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat. Biochem Pharmacol. 1983 Jan 1;32(1):47-52. doi:10.1016/0006-2952(83)90650-0. PMID:6830619. View Source
